1-[3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-3-(pyrrolidin-1-yl)propan-1-one
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Overview
Description
1-[3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-3-(pyrrolidin-1-yl)propan-1-one is a complex organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a bromophenyl group, a methoxyphenyl group, and a pyrrolidinyl group attached to a pyrazole ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
The synthesis of 1-[3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-3-(pyrrolidin-1-yl)propan-1-one can be achieved through several synthetic routes. One common method involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine using a catalyst such as vitamin B1 . This reaction typically yields the desired pyrazole compound in high yields (78-92%) and can be characterized using various spectroscopic techniques such as HR-MS, FT-IR, 1H NMR, and 13C NMR .
Chemical Reactions Analysis
1-[3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-3-(pyrrolidin-1-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced forms of the compound.
Substitution: The bromophenyl group in the compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts and boron reagents.
Scientific Research Applications
1-[3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-3-(pyrrolidin-1-yl)propan-1-one has several scientific research applications, including:
Biology: It can be used in the study of biological processes and interactions due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-[3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-3-(pyrrolidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-[3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-3-(pyrrolidin-1-yl)propan-1-one can be compared with other similar compounds, such as:
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound is a versatile molecular building block used in the synthesis of liquid crystal oligomers and polymers.
Indole Derivatives: Indole derivatives are known for their diverse biological and clinical applications, including antiviral, anti-inflammatory, and anticancer activities.
Properties
IUPAC Name |
1-[5-(4-bromophenyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-3-pyrrolidin-1-ylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26BrN3O2/c1-29-20-10-6-18(7-11-20)22-16-21(17-4-8-19(24)9-5-17)25-27(22)23(28)12-15-26-13-2-3-14-26/h4-11,22H,2-3,12-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGCRRIBTJRGXCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C(=O)CCN3CCCC3)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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